Nigerasperone B

Description

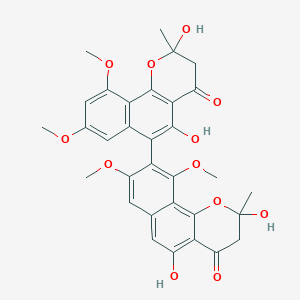

Nigerasperone B is a dimeric naphtho-γ-pyrone secondary metabolite isolated from the marine-derived endophytic fungus Aspergillus niger EN-13, found in the brown alga Colpomenia sinuosa . Structurally, it is characterized as 3,3′-dihydro-2,2′,5,5′-tetrahydroxy-8,8′,10,10′-tetramethoxy-2,2′-dimethyl-(6′,9-bi-4H-naphtho[1,2-b]pyran)-4,4′-dione (molecular formula: C₃₂H₃₀O₁₂) . Key features include hydroxyl, methoxy, and carbonyl groups, with dimerization occurring via a unique C-6′–C-9 linkage between two naphtho-γ-pyrone monomers. Spectroscopic analyses (¹H/¹³C NMR, HR-ESI-MS) confirm its asymmetric dimeric architecture, where one monomer undergoes hydration at the C-2′ double bond, altering its electronic and steric properties compared to related compounds .

This compound exhibits moderate DPPH radical scavenging activity but lacks cytotoxicity against A549 (lung cancer) and SMMC-7721 (hepatocellular carcinoma) cell lines . Its structural complexity and bioactivity profile make it a subject of interest in natural product research.

Properties

Molecular Formula |

C32H30O12 |

|---|---|

Molecular Weight |

606.6 g/mol |

IUPAC Name |

9-(2,5-dihydroxy-8,10-dimethoxy-2-methyl-4-oxo-3H-benzo[h]chromen-6-yl)-2,5-dihydroxy-8,10-dimethoxy-2-methyl-3H-benzo[h]chromen-4-one |

InChI |

InChI=1S/C32H30O12/c1-31(37)11-17(34)24-16(33)7-13-8-19(40-4)26(28(42-6)21(13)29(24)43-31)23-15-9-14(39-3)10-20(41-5)22(15)30-25(27(23)36)18(35)12-32(2,38)44-30/h7-10,33,36-38H,11-12H2,1-6H3 |

InChI Key |

VYRJMNNIHZJSTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C(C5=C(C6=C4C=C(C=C6OC)OC)OC(CC5=O)(C)O)O)OC)O)O |

Synonyms |

nigerasperone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Dimerization Patterns : this compound’s C-6′–C-9 linkage distinguishes it from symmetric dimers like aurasperone B (C-6–C-6′) and asymmetric dimers like nigerasperone C (C-7–C-10′) .

Functional Groups : Methoxy substitutions at C-8, C-8′, C-10, and C-10′ in this compound are absent in rubrofusarin, which lacks dimerization .

Hydration Effects: The hydration of the C-2′ double bond in this compound results in downfield shifts of C-2/C-2′ signals (δC 20.6 → 28.0) compared to non-hydrated analogs like asperpyrone B .

Table 2: Bioactivity Profile of this compound and Related Compounds

Key Findings:

Antifungal Activity: Nigerasperone C exhibits weak activity against C.

Antioxidant Capacity: Both nigerasperones B and C show moderate DPPH scavenging, likely due to hydroxyl and methoxy groups, though less potent than fonsecinones .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Nigerasperone B in fungal extracts?

- Methodological Answer : Use liquid chromatography–high-resolution mass spectrometry (LC-HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Quantification can be achieved via calibration curves using purified this compound standards. For fungal strain identification, combine morphological characterization with DNA sequence analysis of β-tubulin and calmodulin genes to confirm species (e.g., Aspergillus niger or related taxa) .

Q. How should experimental designs be structured to study this compound biosynthesis in fungal cultures?

- Methodological Answer : Optimize culture conditions (e.g., potato dextrose agar or rice-based media) to induce secondary metabolite production. Use bioassay-guided fractionation to isolate this compound, followed by solvent partitioning, size-exclusion chromatography (e.g., Sephadex LH-20), and HPLC purification. Validate biosynthetic pathways via gene cluster analysis (e.g., polyketide synthase genes) and comparative metabolomics .

Q. What criteria should guide the selection of fungal strains for this compound research?

- Methodological Answer : Prioritize strains within Aspergillus section Nigri (e.g., A. niger, A. welwitschiae) with documented metabolite profiles. Cross-reference phylogenetic data (β-tubulin/calmodulin sequencing) with chemical profiling to ensure strain-specific metabolite production. Include negative controls (non-producing strains) to validate analytical specificity .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s bioactivity across studies?

- Methodological Answer : Address variability by standardizing cytotoxicity assays (e.g., MTT assays against PC-3M, NCI-H460, or MCF-7 cell lines) and controlling for purity (>95% via HPLC). Compare dose-response curves (IC₅₀ values) across studies and consider synergistic effects with co-occurring metabolites (e.g., nigerazines, pyranonigrins). Use metabolomic clustering to identify confounding factors in bioactive extracts .

Q. What strategies validate the ecological role of this compound in fungal-host interactions?

- Methodological Answer : Conduct dual-culture assays to test antifungal/antibacterial activity against competing microbes. Use gene knockout models (e.g., CRISPR-Cas9) to disrupt this compound biosynthesis and assess fitness changes in host colonization or stress resistance. Correlate metabolite production with transcriptomic data under host-mimicking conditions .

Q. How can multi-omics approaches resolve gaps in this compound’s biosynthetic pathway?

- Methodological Answer : Integrate genomic data (e.g., genome mining for polyketide synthase clusters), transcriptomic profiling under inducing conditions, and metabolomic networks to map precursor utilization. Use isotopic labeling (e.g., ¹³C-acetate) to trace carbon flux and validate hypothetical pathways via heterologous expression in model fungi .

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate NMR/HRMS-derived structural features (e.g., hydroxylation patterns) with bioactivity data. Use molecular docking simulations to predict interactions with cellular targets (e.g., kinases) and validate via site-directed mutagenesis .

Contradictions & Knowledge Gaps

-

Key Contradiction : Nigerasperone A (structurally related) exhibits cytotoxicity (IC₅₀ 2.37–4.12 μM), while this compound lacks activity in some studies .

- Resolution Strategy : Investigate stereochemical differences (e.g., dimerization patterns) via X-ray crystallography and assess membrane permeability differences using Caco-2 cell models.

-

Knowledge Gap : Environmental triggers (e.g., pH, host-derived signals) for this compound production remain poorly characterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.